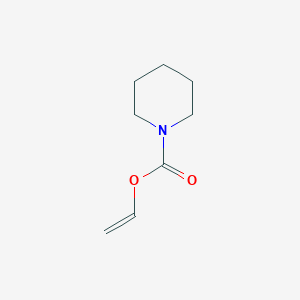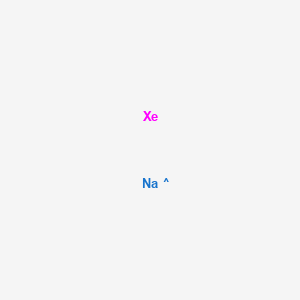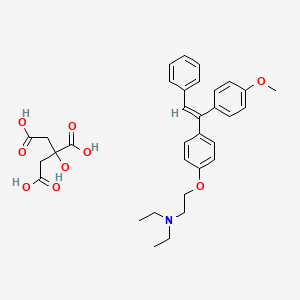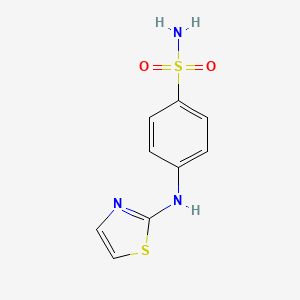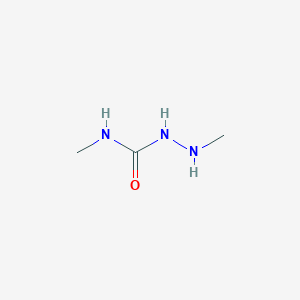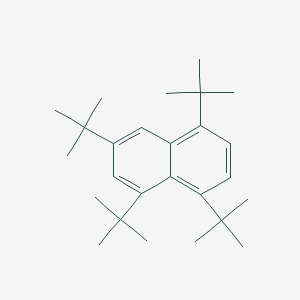
1,3,5,8-Tetra-tert-butylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,8-Tetra-tert-butylnaphthalene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of four tert-butyl groups attached to the naphthalene ring at the 1, 3, 5, and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,8-Tetra-tert-butylnaphthalene typically involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Naphthalene+4(tert-butyl chloride)AlCl3this compound+4HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5,8-Tetra-tert-butylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where tert-butyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydrogenated naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5,8-Tetra-tert-butylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steric effects in aromatic systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,5,8-Tetra-tert-butylnaphthalene involves its interaction with molecular targets through various pathways. The compound’s bulky tert-butyl groups influence its reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as its role as a catalyst or a reactant in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Di-tert-butylnaphthalene
- 1,4,5,8-Tetra-tert-butylnaphthalene
- 1,2,4,5,6,8-Hexa-tert-butylnaphthalene
Uniqueness
1,3,5,8-Tetra-tert-butylnaphthalene is unique due to the specific positioning of its tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying steric effects and for applications requiring specific molecular interactions.
Eigenschaften
CAS-Nummer |
22550-43-2 |
|---|---|
Molekularformel |
C26H40 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
1,3,5,8-tetratert-butylnaphthalene |
InChI |
InChI=1S/C26H40/c1-23(2,3)17-15-18-19(24(4,5)6)13-14-20(25(7,8)9)22(18)21(16-17)26(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
DOSBMENIFHJPNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C2C=C(C=C(C2=C(C=C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


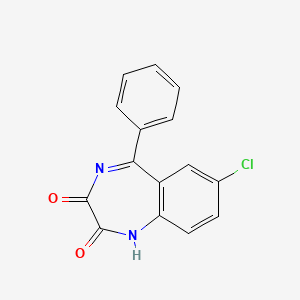
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

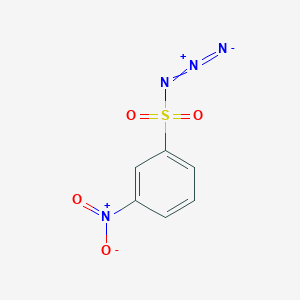

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
